1-Methyl-7-azabicyclo[2.2.1]heptane
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Overview
Description
1-Methyl-7-azabicyclo[221]heptane is a bicyclic compound characterized by its unique structure, which includes a nitrogen atom integrated into the bicyclic framework
Preparation Methods
The synthesis of 1-Methyl-7-azabicyclo[2.2.1]heptane can be achieved through several routes. One notable method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures. Another method includes a five-step synthesis route with an overall yield of 18% . This method involves the use of platinum oxide and other reagents to achieve the desired product.
Chemical Reactions Analysis
1-Methyl-7-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Common reagents and conditions used in these reactions include palladium catalysts, lithium aluminum hydride, and various electrophilic agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methyl-7-azabicyclo[2.2.1]heptane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex bicyclic structures.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 1-Methyl-7-azabicyclo[2.2.1]heptane exerts its effects involves its interaction with specific molecular targets and pathways. For example, the compound can undergo radical-mediated cyclizations, which are influenced by the presence of protecting groups on the nitrogen atom . These interactions can lead to the formation of conformationally constrained analogues, which are useful in various applications.
Comparison with Similar Compounds
1-Methyl-7-azabicyclo[2.2.1]heptane can be compared with other similar compounds, such as:
7-Oxabicyclo[2.2.1]heptane: This compound has an oxygen atom in place of the nitrogen atom and is used in the synthesis of various bioactive compounds.
Bicyclo[2.2.1]heptan-2-one: This compound has a carbonyl group and is used in different chemical reactions.
The uniqueness of this compound lies in its nitrogen-containing bicyclic structure, which imparts distinct chemical and physical properties compared to its oxygen or carbonyl-containing counterparts.
Properties
Molecular Formula |
C7H13N |
---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
1-methyl-7-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H13N/c1-7-4-2-6(8-7)3-5-7/h6,8H,2-5H2,1H3 |
InChI Key |
AUZBWYMMZWGCIS-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(N1)CC2 |
Origin of Product |
United States |
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